![molecular formula C13H8F3NO3 B8357376 6,7-Difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B8357376.png)
6,7-Difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound that belongs to the quinolone class of antibiotics. This compound is known for its potent antibacterial properties and is often used in the development of new antibiotics. Its unique structure, which includes a fluorinated cyclopropyl group, contributes to its high efficacy against a broad spectrum of bacterial pathogens.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This is achieved through the cyclization of an appropriate aniline derivative with a β-keto ester.
Introduction of the fluorine atoms: Fluorination is carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the fluorocyclopropyl group: This step involves the reaction of the quinoline intermediate with a fluorocyclopropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
6,7-Difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
6,7-Difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and mechanisms of action.
Medicine: Investigated for its potential use in developing new antibiotics to combat resistant bacterial strains.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The antibacterial activity of 6,7-Difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and ultimately cell death.
類似化合物との比較
Similar Compounds
- 8-Chloro-6,7-difluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid
- 6,7-Difluoro-1-(2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness
6,7-Difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid stands out due to its unique fluorinated cyclopropyl group, which enhances its antibacterial activity and stability. This structural feature makes it more effective against a broader range of bacterial pathogens compared to similar compounds.
特性
分子式 |
C13H8F3NO3 |
|---|---|
分子量 |
283.20 g/mol |
IUPAC名 |
6,7-difluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H8F3NO3/c14-7-1-5-10(2-8(7)15)17(11-3-9(11)16)4-6(12(5)18)13(19)20/h1-2,4,9,11H,3H2,(H,19,20) |
InChIキー |
TVOYMYXRLULSCE-UHFFFAOYSA-N |
正規SMILES |
C1C(C1F)N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


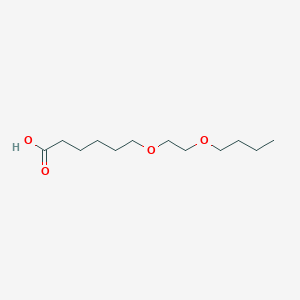
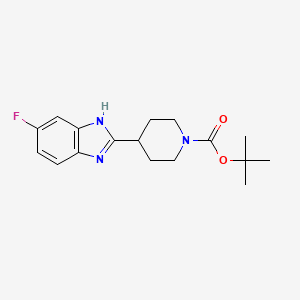
![2-[(Acetyloxy)methyl]-2-hydroxybut-3-yn-1-yl acetate](/img/structure/B8357321.png)

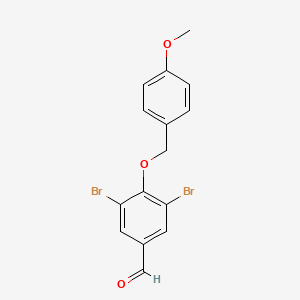
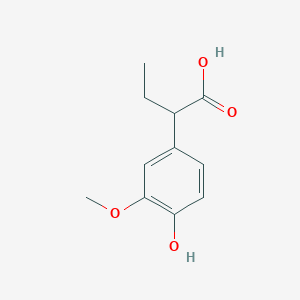
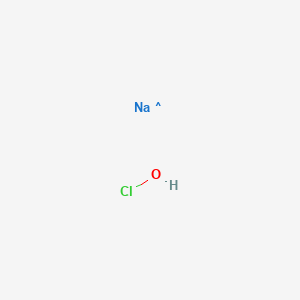
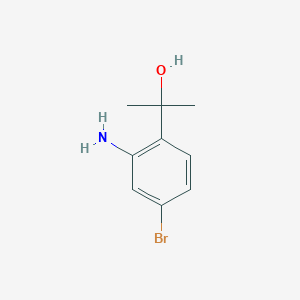

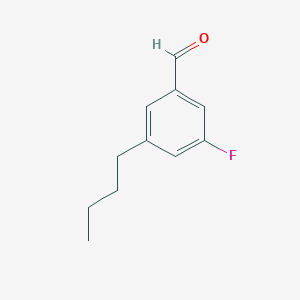
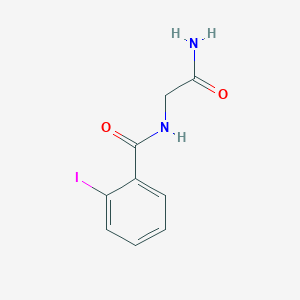
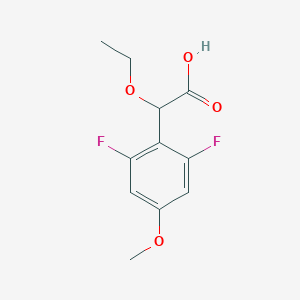
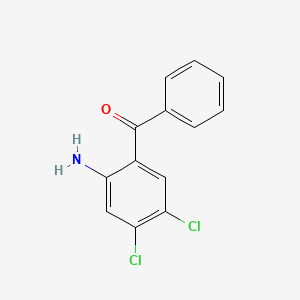
![3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8357410.png)
